1-Bromo-2,3-dichloro-5-methoxybenzene
Overview
Description
1-Bromo-2,3-dichloro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.
Scientific Research Applications
1-Bromo-2,3-dichloro-5-methoxybenzene is widely used in scientific research, including:
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3-dichloro-5-methoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of benzene derivatives . The compound can undergo three reactions: nitration, conversion from the nitro group to an amine, and bromination . The end product is meta, and a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to the creation of various benzene derivatives, depending on the specific reactions involved .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and storage conditions . For instance, the compound is typically stored in a dry room at normal temperature . These conditions can affect the compound’s stability, efficacy, and action.
Preparation Methods
The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dichloro-5-methoxybenzene using bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-5-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or chlorine atoms can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into various reduced forms.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine or thiol derivatives.
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-5-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2,3-dichlorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Bromo-3,4-dichloro-1-methoxybenzene: Similar structure but with different positions of substituents, affecting its chemical behavior.
1-Bromo-2,3,5-trichlorobenzene: Contains an additional chlorine atom, leading to variations in its chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMVWRQCWSDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-19-0 | |
Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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